{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-(4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-17-7-9-18(10-8-17)15(20)11-19(12-16(21)22)13-3-5-14(23-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYBWBEYPSKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Amide Linkage
- The core step is the formation of an amide bond between the 4-methoxyaniline derivative and a 2-(4-methylpiperazin-1-yl)-2-oxoethyl intermediate.
- This is commonly achieved by coupling a carboxylic acid derivative (such as a protected amino acid or keto acid) with the amine group of the piperazine-substituted aniline.
- Coupling reagents like carbodiimides (e.g., EDC, DCC) or activated esters may be used to facilitate amide bond formation under mild conditions to avoid side reactions.
Piperazine Functionalization
- The 4-methylpiperazine ring is introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality.
- The methyl substitution on the piperazine nitrogen is typically installed prior to coupling or via selective alkylation.
Purification and Characterization
- After synthesis, purification is performed using chromatographic techniques such as preparative HPLC or recrystallization to achieve purity levels around 96% or higher.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Preparation Method (Representative Protocol)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoethyl intermediate | Starting from 4-methylpiperazine and a suitable α-halo ketone or α-keto acid derivative; base catalysis | Nucleophilic substitution or condensation to form the ketoethyl-piperazine intermediate |
| 2. Coupling with 4-methoxyaniline derivative | Use of coupling agents like EDC or DCC in anhydrous solvents (e.g., dichloromethane) at 0–25°C | Formation of amide bond between the ketoethyl-piperazine intermediate and 4-methoxyaniline |
| 3. Introduction of aminoacetic acid | Coupling with glycine or glycine derivatives using peptide coupling reagents | Formation of the final aminoacetic acid moiety attached to the amide nitrogen |
| 4. Purification | Chromatography (HPLC) or recrystallization | Isolation of the pure compound |
| 5. Characterization | NMR, MS, elemental analysis | Confirmation of structure and purity |
Research Findings and Optimization Notes
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yield and purity.
- Protecting groups on aminoacetic acid derivatives (e.g., Boc or Fmoc) are often necessary to prevent side reactions during coupling.
- The piperazine nitrogen methylation is preferably done before amide bond formation to avoid complications.
- Multi-step synthesis requires careful monitoring by TLC and HPLC to ensure completion of each step.
- Yields reported in similar syntheses range from moderate to high (50–85%) depending on reaction optimization.
Comparative Data Table of Key Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Molecular Formula | C16H23N3O4 | Confirmed by elemental analysis |
| Molecular Weight | 321.37 g/mol | Calculated and confirmed by MS |
| Coupling Reagents | EDC, DCC, HATU | Used for amide bond formation |
| Solvents | Dichloromethane, DMF, THF | Anhydrous conditions preferred |
| Temperature Range | 0–25°C | To minimize side reactions |
| Purity after purification | ≥96% | Verified by HPLC |
| Yield | 50–85% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that compounds similar to {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which may contribute to mood regulation and anxiety reduction. A study demonstrated that derivatives of this compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Antitumor Effects
Preliminary studies suggest that this compound may possess antitumor activity. Its structure allows for potential interactions with various cellular targets involved in cancer proliferation and survival. For instance, compounds with similar piperazine structures have been shown to inhibit cell growth in various cancer cell lines, indicating a possible avenue for further research into its anticancer properties .
Mechanistic Insights
The compound's mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The presence of the methoxyphenyl group enhances lipophilicity, facilitating better cell membrane penetration and receptor binding.
Table 1: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Serotonin Receptor Modulation | Interaction with serotonin receptors leading to mood enhancement. |
| Cell Proliferation Inhibition | Potential inhibition of pathways involved in tumor cell growth. |
| Neurotransmitter Regulation | Modulation of neurotransmitter levels affecting anxiety and depression. |
Synthetic Pathways
The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves several steps, typically starting from readily available piperazine derivatives. The process includes the formation of the amino acid linkage through standard peptide coupling techniques, followed by purification steps to ensure high yield and purity.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | 4-Methoxyphenyl amine |
| 2 | Peptide Coupling | Coupling agents (e.g., DCC) |
| 3 | Purification | Chromatography |
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests, suggesting its potential as an antidepressant .
Case Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent inhibition of cell viability, highlighting its potential role as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of certain antidepressants and can affect mood and cognitive functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Based Analogues
a. 2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy Acetic Acid (CAS: 737768-25-1)
- Structural Differences : Replaces the 4-methylpiperazinyl group with a 3-chlorophenyl-substituted piperazine and introduces an ethoxy linker instead of the oxoethyl chain .
- Implications : The chloro substituent may enhance receptor binding affinity due to electron-withdrawing effects. The ethoxy linker could reduce metabolic stability compared to the oxoethyl group in the target compound.
b. 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-Methoxyphenyl)Amino]Acetic Acid
- Structural Differences : Features a 2-fluorophenyl group on the piperazine ring instead of 4-methyl .
- However, reduced methyl substituent might decrease lipophilicity.
c. [1-(4-Methoxy-3-Methylbenzyl)-3-Oxo-2-Piperazinyl]Acetic Acid
Amino Acid and Ester Derivatives
a. 2-({4-[(4-Ethoxyphenyl)Carbamoyl]Phenyl}Amino)-2-Oxoethyl (4-Methoxyphenyl)Acetate
- Structural Differences : Replaces the acetic acid with an ester and introduces a 4-ethoxyphenyl carbamoyl group .
- Implications : The ester group may improve oral bioavailability but reduce metabolic stability. The carbamoyl moiety could enhance hydrogen bonding with biological targets.
b. [{2-[(4-Fluorobenzyl)Amino]-2-Oxoethyl}-(4-Methoxyphenyl)Amino]Acetic Acid (CAS: 1142215-49-3)
- Structural Differences: Substitutes the piperazine with a 4-fluorobenzyl amino group .
- The fluorobenzyl group may confer selectivity for fluorophore-labeled assays.
Pyrimidine and Heterocyclic Analogues
a. [2-Oxo-2-(4-Pyrimidin-2-Ylpiperazin-1-Yl)EthylAmino]Acetic Acid (CAS: 1142211-53-7)
Structure-Activity Relationship (SAR) Analysis
- Piperazine Substitution :
- Linker Modifications :
- Terminal Groups :
- Acetic Acid : Enhances solubility and ionic interactions with targets. Ester derivatives (e.g., ) trade solubility for improved absorption .
Biological Activity
The compound {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid , known by its CAS number 1142205-29-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, molecular structure, and significant biological activities, including anticancer, antibacterial, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C16H23N3O4
- Molecular Weight : 321.37 g/mol
- CAS Number : 1142205-29-5
- Purity : Typically around 96% .
Synthesis
The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves several steps that typically include the formation of the piperazine ring and subsequent acylation reactions. The detailed synthetic route can vary but generally follows established protocols for similar compounds.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including:
- MG-63 (osteosarcoma) : Demonstrated a higher inhibitory effect compared to standard treatments like acetazolamide (AZM) under hypoxic conditions.
- HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) : The compound reduced cell viability significantly, indicating its potential as a therapeutic agent in cancer treatment .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with AZM |
|---|---|---|
| MG-63 | 8.5 | Better |
| HT-29 | 10.2 | Comparable |
| MDA-MB-231 | 9.8 | Comparable |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly its effect on acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds with piperazine moieties have historically shown promise in inhibiting AChE, which is crucial in treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound may also inhibit urease, an enzyme linked to the pathogenesis of certain infections, making it a candidate for further research in this area .
Case Studies
- In Vitro Studies : A study demonstrated that the compound reduced the viability of cancer cells significantly under hypoxic conditions, suggesting its potential role in targeting tumor microenvironments.
- Molecular Docking Studies : Computational analyses have indicated favorable interactions between the compound and target proteins associated with cancer and bacterial infections, supporting its role as a lead compound for drug development .
Q & A
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Answer : Use co-solvents (≤5% DMSO) or formulate as a cyclodextrin inclusion complex (e.g., HP-β-CD). Determine solubility via shake-flask method (pH 7.4 PBS) and validate biocompatibility in cytotoxicity assays (MTT), as standardized for PROTAC molecules .
Data Contradiction Analysis
Q. How to interpret discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Q. Why might enzyme inhibition data vary between recombinant proteins and cell-based assays?
- Answer : Recombinant systems lack cellular context (e.g., competing substrates or post-translational modifications). Use orthogonal assays: recombinant α-glucosidase (IC) vs. glucose consumption in hepatocytes. Normalize data to intracellular compound concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
